molecular formula C17H10N4S2 B5182223 1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

Cat. No. B5182223
M. Wt: 334.4 g/mol
InChI Key: IVSZCOHBNHMDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a pyridine ring, a benzothiazole ring, and a thiophene ring. This compound is of interest to researchers due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activity, it has been shown to have antioxidant properties. It has also been investigated for its potential use as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile in lab experiments is its potential as a lead compound for the development of new anti-cancer drugs. However, one limitation is that the compound may exhibit toxicity towards normal cells, which could limit its therapeutic potential.

Future Directions

There are several future directions for research involving 1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile. One area of interest is the development of more potent and selective anti-tumor agents based on the compound's chemical structure. Additionally, further research is needed to better understand the compound's mechanism of action and potential toxicity towards normal cells. Finally, the compound's potential use as a neuroprotective agent warrants further investigation.

Synthesis Methods

The synthesis of 1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile can be achieved using a variety of methods. One such method involves the reaction of 2-aminothiophenol with 2-bromo-5-chloropyridine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2,4-dichloro-1,3,5-triazine to yield the final product.

Scientific Research Applications

1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-tumor activity in vitro, making it a potential candidate for the development of anti-cancer drugs. It has also been investigated for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

1-amino-3-thiophen-2-yl-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4S2/c18-8-10-15(14-6-3-7-22-14)11(9-19)17-21(16(10)20)12-4-1-2-5-13(12)23-17/h1-7,15H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZCOHBNHMDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(C(C(=C3S2)C#N)C4=CC=CS4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5675845

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